

# Application Notes: Labeling Peptides with ROX NHS Ester (6-Isomer)

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## Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

Cat. No.: B12282342

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## Introduction

ROX (Rhodamine X) NHS ester, 6-isomer, is a highly fluorescent and photostable rhodamine dye widely used for labeling peptides and other biomolecules.<sup>[1][2]</sup> The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH<sub>2</sub>) present at the N-terminus and on the side chains of lysine residues of peptides, forming a stable, covalent amide bond.<sup>[3][4][5]</sup> This labeling technique is a cornerstone in various biological and drug discovery applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) assays, qPCR probes, and flow cytometry.<sup>[1][6][7][8]</sup> ROX-labeled peptides serve as powerful tools for studying peptide-receptor interactions, enzyme activity, and cellular uptake.<sup>[6][9][10]</sup>

## Spectroscopic Properties

The selection of a fluorescent dye is critical for experimental success. ROX offers a desirable spectral profile in the orange-red region of the visible spectrum, making it compatible with common excitation sources and detection systems.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~570-584 nm	[3][11][12]
Emission Maximum ( $\lambda_{em}$ )	~591-603 nm	[3][6][11][12]
Molar Extinction Coefficient ( $\epsilon$ )	~82,000 - 88,000 M <sup>-1</sup> cm <sup>-1</sup>	[11][12]
Fluorescence Quantum Yield ( $\Phi$ )	~1.0	[11][12]
Molecular Weight	~631.67 g/mol	[11][12]

## Experimental Protocols

### Materials

- ROX NHS ester, 6-isomer
- Peptide containing at least one primary amine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Other suitable buffers include 0.1 M phosphate buffer at the same pH.[4][13][14] Avoid buffers containing primary amines, such as Tris.[13]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification system: Size-exclusion chromatography (e.g., Sephadex G-25), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or dialysis.[3][13][15][16][17]

### Protocol 1: Standard Peptide Labeling

This protocol is suitable for most peptides.

#### 1. Preparation of Reagents:

- ROX NHS Ester Stock Solution: Dissolve ROX NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[3][13] Vortex to ensure complete dissolution. This solution

can be stored at -20°C for 1-2 months.[4][14]

- Peptide Solution: Dissolve the peptide in the Reaction Buffer to a concentration of 1-10 mg/mL.[4][14]

## 2. Labeling Reaction:

- Add the ROX NHS ester stock solution to the peptide solution. The molar ratio of dye to peptide may need to be optimized, but a starting point of a 5-10 fold molar excess of the dye is recommended.[13]
- Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[4][13] Gentle mixing during incubation is advisable.[13]

## 3. Quenching of the Reaction:

- (Optional but recommended) Add quenching buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

## 4. Purification of the Labeled Peptide:

- Separate the ROX-labeled peptide from unreacted dye and byproducts using an appropriate purification method.
  - Size-Exclusion Chromatography: This is a common method for separating the larger labeled peptide from the smaller, unreacted dye molecules.[3]
  - RP-HPLC: This technique is highly effective for purifying peptides and can provide high-purity labeled products.[15][16][18]

## 5. Characterization and Storage:

- Confirm the successful labeling and determine the degree of labeling (DOL) by measuring the absorbance of the purified product at 280 nm (for the peptide) and ~570 nm (for ROX).
- Store the purified, labeled peptide at -20°C or -80°C, protected from light.[3][13] Avoid repeated freeze-thaw cycles.[3]

## Protocol 2: Calculating Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

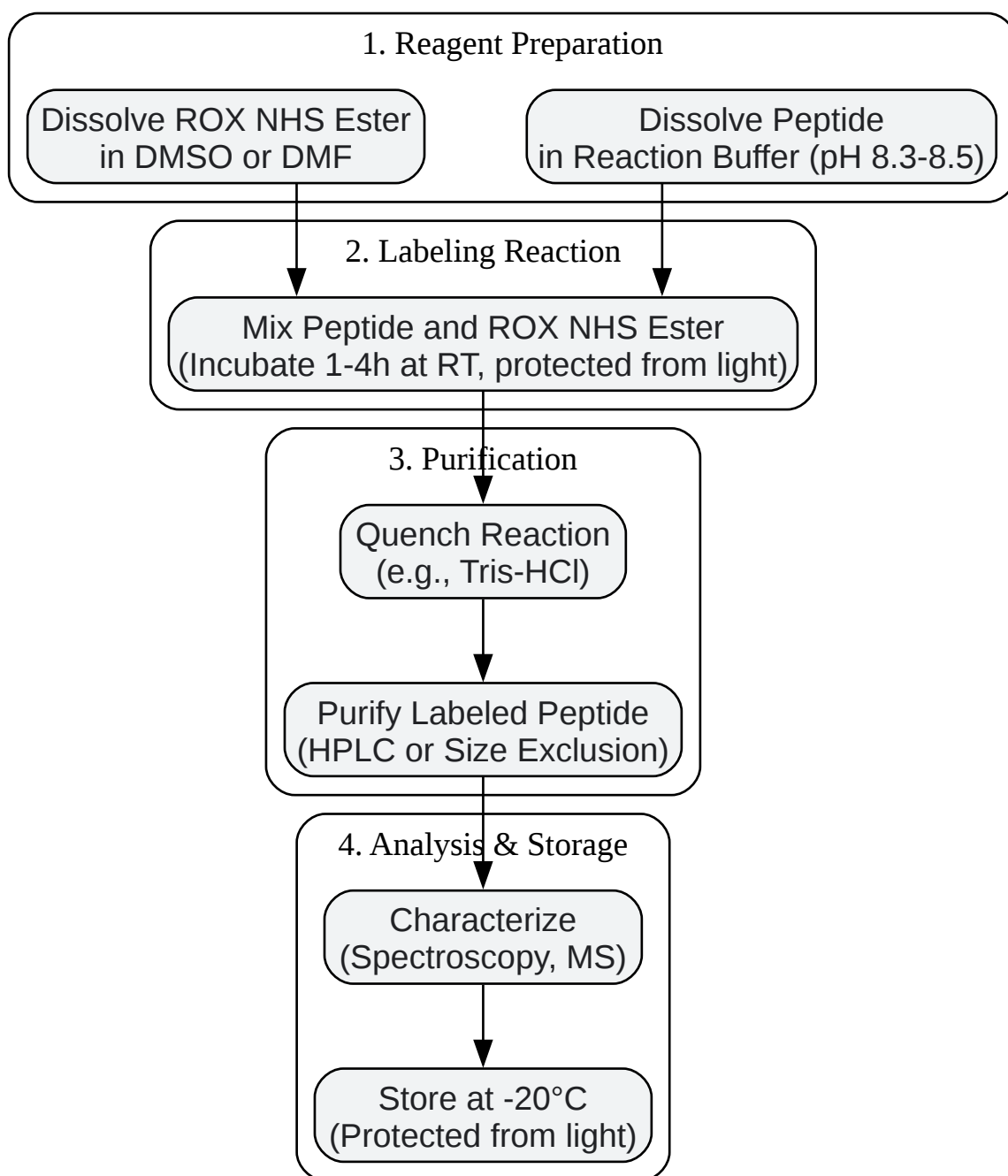
### 1. Spectrophotometric Measurement:

- Measure the absorbance of the purified ROX-labeled peptide solution at 280 nm ( $A_{280}$ ) and at the absorbance maximum of ROX (~570 nm,  $A_{max}$ ).

### 2. Calculation:

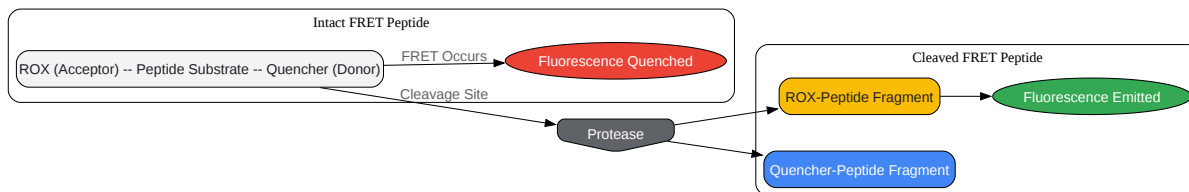
- Peptide Concentration (M):
  - $\text{Peptide Concentration} = [(A_{280} - (A_{max} * CF_{280}))] / \epsilon_{\text{peptide}}$
  - Where  $CF_{280}$  is the correction factor for the absorbance of the dye at 280 nm (provided by the dye manufacturer) and  $\epsilon_{\text{peptide}}$  is the molar extinction coefficient of the peptide at 280 nm.
- Dye Concentration (M):
  - $\text{Dye Concentration} = A_{max} / \epsilon_{\text{dye}}$
  - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of ROX at its  $A_{max}$ .
- Degree of Labeling (DOL):
  - $\text{DOL} = \text{Dye Concentration} / \text{Peptide Concentration}$

## Diagrams



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Caption: Experimental workflow for labeling peptides with ROX NHS ester.



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Caption: FRET-based protease assay using a ROX-labeled peptide.

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